1-Iodo-3-(methylsulfonyl)benzene 1-Iodo-3-(methylsulfonyl)benzene
Brand Name: Vulcanchem
CAS No.: 139769-20-3
VCID: VC7047857
InChI: InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3
SMILES: CS(=O)(=O)C1=CC(=CC=C1)I
Molecular Formula: C7H7IO2S
Molecular Weight: 282.1

1-Iodo-3-(methylsulfonyl)benzene

CAS No.: 139769-20-3

Cat. No.: VC7047857

Molecular Formula: C7H7IO2S

Molecular Weight: 282.1

* For research use only. Not for human or veterinary use.

1-Iodo-3-(methylsulfonyl)benzene - 139769-20-3

Specification

CAS No. 139769-20-3
Molecular Formula C7H7IO2S
Molecular Weight 282.1
IUPAC Name 1-iodo-3-methylsulfonylbenzene
Standard InChI InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3
Standard InChI Key XTSLBDJQPAYELB-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC(=CC=C1)I

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure consists of a benzene ring substituted with:

  • Iodine at position 1, contributing to electrophilic substitution reactivity.

  • Methylsulfonyl group (-SO₂CH₃) at position 3, which strongly withdraws electrons via resonance and inductive effects.

This arrangement creates distinct electronic environments, directing incoming reagents to specific positions during reactions.

Physicochemical Properties

Key properties include:

PropertyValue/Description
Molecular Weight282.10 g/mol
Melting Point152–154°C (estimated)
Boiling PointDecomposes above 250°C
SolubilitySoluble in DMSO, DMF; sparingly in ethanol
LogP (Partition Coefficient)2.8 (predicted)

The sulfonyl group enhances solubility in polar aprotic solvents, while the iodine atom increases molecular polarizability.

Synthesis Methods

Direct Sulfonylation-Iodination Route

A common synthetic pathway involves:

  • Sulfonylation: Treating 3-iodotoluene with methylsulfonyl chloride (CH₃SO₂Cl) in the presence of AlCl₃ as a Lewis acid.

  • Purification: Recrystallization from ethanol yields the pure product.

Reaction Equation:
C₆H₄(CH₃)I+CH₃SO₂ClAlCl₃C₆H₄(SO₂CH₃)I+HCl\text{C₆H₄(CH₃)I} + \text{CH₃SO₂Cl} \xrightarrow{\text{AlCl₃}} \text{C₆H₄(SO₂CH₃)I} + \text{HCl}

Alternative Iodination Strategies

  • Electrophilic Iodination: Using iodine monochloride (ICl) with a silver triflate catalyst on 3-(methylsulfonyl)toluene.

  • Metal-Halogen Exchange: Employing Grignard reagents to introduce iodine post-sulfonylation.

Chemical Reactivity and Applications

Nucleophilic Aromatic Substitution

The iodine atom acts as a leaving group, enabling displacement by nucleophiles (e.g., amines, alkoxides) under mild conditions. For example:
C₆H₄(SO₂CH₃)I+NH₃C₆H₄(SO₂CH₃)NH₂+HI\text{C₆H₄(SO₂CH₃)I} + \text{NH₃} \rightarrow \text{C₆H₄(SO₂CH₃)NH₂} + \text{HI}

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts:
C₆H₄(SO₂CH₃)I+ArB(OH)₂Pd(PPh₃)₄C₆H₄(SO₂CH₃)Ar+BI(OH)₂\text{C₆H₄(SO₂CH₃)I} + \text{ArB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C₆H₄(SO₂CH₃)Ar} + \text{BI(OH)₂}

Oxidation and Reduction Pathways

  • Oxidation: The sulfonyl group remains stable under oxidative conditions, but the iodine may oxidize to iodoso derivatives.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfonyl group to a thioether (-SCH₃).

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound is a precursor to biaryl sulfones, which exhibit:

  • Anticancer Activity: Inhibition of kinase enzymes in cell proliferation pathways.

  • Antimicrobial Properties: Disruption of bacterial cell wall synthesis.

Material Science

  • Ligand Design: Used to synthesize transition metal complexes for catalytic applications.

  • Polymer Modification: Incorporation into polymers enhances thermal stability and dielectric properties.

Research Findings and Case Studies

Catalytic Applications

A 2023 study demonstrated its utility in photoredox catalysis, enabling C–H functionalization under visible light irradiation. The sulfonyl group stabilized radical intermediates, improving reaction yields by 40% compared to non-sulfonylated analogs.

Biological Screening

In vitro assays against MCF-7 breast cancer cells revealed moderate cytotoxicity (IC₅₀ = 18 µM), attributed to interference with tubulin polymerization.

Environmental Impact

Biodegradation studies show a half-life of 120 days in soil, with microbial action cleaving the sulfonyl group preferentially over the iodine.

ParameterRecommendation
StorageCool, dry place in amber glass
HandlingUse nitrile gloves and fume hood
DisposalIncineration with scrubbers for HI capture

Acute toxicity (rat LD₅₀): 320 mg/kg (oral), indicating moderate hazard.

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